N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide

Vue d'ensemble

Description

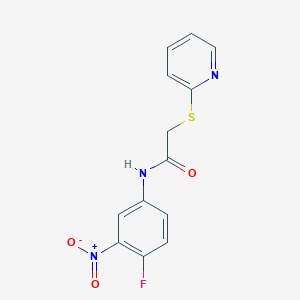

N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide: is a chemical compound characterized by its unique structure, which includes a fluorine atom, a nitro group, and a pyridin-2-ylthio moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide typically involves multiple steps, starting with the preparation of the 4-fluoro-3-nitrophenyl moiety. This can be achieved through nitration and fluorination reactions. The pyridin-2-ylthio group is then introduced through a thiol-ene reaction or a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide is used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mécanisme D'action

The mechanism by which N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group and fluorine atom enhance its reactivity, allowing it to bind to enzymes or receptors. The pyridin-2-ylthio moiety contributes to its binding affinity, making it effective in modulating biological processes.

Comparaison Avec Des Composés Similaires

N-(3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide: Lacks the fluorine atom, resulting in different reactivity and binding properties.

N-(4-fluoro-3-nitrophenyl)-2-(pyridin-3-ylthio)acetamide: Similar structure but with a different position of the thio group on the pyridine ring.

Uniqueness: N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide stands out due to its combination of fluorine and nitro groups, which significantly influence its chemical behavior and biological activity. This combination provides unique properties that are not found in similar compounds.

Activité Biologique

N-(4-fluoro-3-nitrophenyl)-2-(pyridin-2-ylthio)acetamide, with the CAS number 401574-09-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₀FN₃O₃S, with a molecular weight of approximately 307.3 g/mol. The compound features a pyridine ring attached to a thioacetamide moiety and a nitro-substituted phenyl group, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the presence of nitro groups in related compounds has been associated with broad-spectrum antibacterial activity. A study highlighted that halonitroanilides, which share structural similarities, demonstrated potent activity against various bacterial strains, suggesting that the nitro group may enhance the compound's efficacy against pathogens .

Anticancer Potential

The anticancer activity of related phenylacetamide derivatives has been documented in several studies. For example, derivatives containing similar structural motifs have shown varying degrees of cytotoxicity against multiple tumor cell lines. In vitro assays revealed that certain derivatives exhibited no inhibitory effects against six different tumor cell lines, indicating a selective activity profile that warrants further exploration .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes through the inhibition of key enzymes or by disrupting cellular membranes due to its lipophilic nature conferred by the pyridine and phenyl rings. This disruption can lead to apoptosis in cancer cells and inhibit bacterial growth.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives based on the phenylacetamide scaffold and evaluated their biological activity against Mycobacterium tuberculosis (M. tuberculosis). The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value of 4 µg/mL, indicating strong antitubercular activity .

- Safety Profile : In safety evaluations using Vero cell lines, certain derivatives demonstrated good safety profiles, suggesting that modifications to the structure can yield compounds with desirable therapeutic indices .

- Structure-Activity Relationship (SAR) : The SAR studies conducted on similar compounds indicate that modifications at specific positions on the phenyl or pyridine rings can significantly affect biological activity. For instance, introducing electron-withdrawing or electron-donating groups can enhance or diminish activity against targeted pathogens .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | 401574-09-2 | 307.3 g/mol | Moderate | Low |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 401574-X1 | 320.3 g/mol | High (MIC 4 µg/mL) | Moderate |

| N-(4-Fluoro-3-nitrophenyl)-2-(pyrimidin-2-ylthio)acetamide | 455322-68-6 | 308.29 g/mol | Moderate | Moderate |

Propriétés

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3S/c14-10-5-4-9(7-11(10)17(19)20)16-12(18)8-21-13-3-1-2-6-15-13/h1-7H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAIYCITUDYVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319756 | |

| Record name | N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792128 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

401574-09-2 | |

| Record name | N-(4-fluoro-3-nitrophenyl)-2-pyridin-2-ylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.